3'-Methoxyspiro[fluorene-9,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxyspiro[fluorene-9,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure, which includes a fluorene moiety and an oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyspiro[fluorene-9,2’-oxirane] typically involves the reaction of fluorene derivatives with epoxidizing agents. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spiro compound . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods: While specific industrial production methods for 3’-Methoxyspiro[fluorene-9,2’-oxirane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methoxyspiro[fluorene-9,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3’-Methoxyspiro[fluorene-9,2’-oxirane] has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3’-Methoxyspiro[fluorene-9,2’-oxirane] exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways, making the compound useful in drug development and biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Spiro[fluorene-9,2’-oxirane]: Lacks the methoxy group, leading to different reactivity and applications.
3’-Phenylspiro[fluorene-9,2’-oxirane]:
Uniqueness: 3’-Methoxyspiro[fluorene-9,2’-oxirane] is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
63475-49-0 |
---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
3'-methoxyspiro[fluorene-9,2'-oxirane] |
InChI |
InChI=1S/C15H12O2/c1-16-14-15(17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3 |
InChI-Schlüssel |
OTJHQIXZNZLQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2(O1)C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.